(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclobutylmethylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
- (Cyclopentylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
- (Cyclohexylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
Uniqueness
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to its cyclobutylmethyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with distinct biological activities .
Properties
IUPAC Name |
N-(cyclobutylmethyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-11-4-6-2-1-3-6;/h6,11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUIHXRRKGIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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